Oryzanol C

Descripción general

Descripción

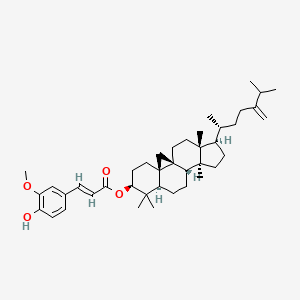

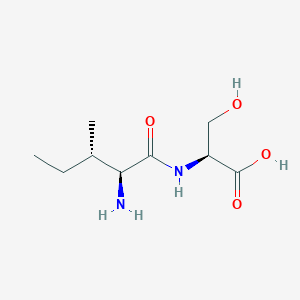

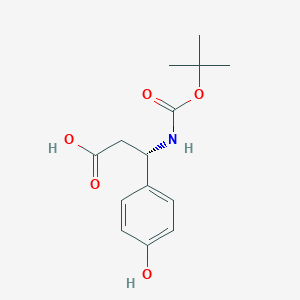

Oryzanol C belongs to the class of organic compounds known as cycloartanols and derivatives . These are steroids containing a cycloartanol moiety . It is an extremely weak basic (essentially neutral) compound (based on its pKa) . This compound is a nutraceutical obtained from rice bran oil, composed of a mixture of γ-oryzanol, a mixture of ferulic acid esters of phytosterols and triterpenoids .

Synthesis Analysis

The synthesis of this compound involves the use of conventional lipids with γ-oryzanol in the synthesis of liposome nanocarriers . The study aimed to investigate the stability and physicochemical properties of the formulated γ-oryzanol liposomal preparation .

Molecular Structure Analysis

This compound has a molecular formula of C41H60O4 . Its average mass is 616.913 Da and its monoisotopic mass is 616.449158 Da .

Chemical Reactions Analysis

This compound is a major compound of γ-oryzanol, which is a mixture of ferulic acid esters of phytosterols and triterpenoids . It has been found that adding a small amount of ionic liquids significantly improved the separation efficiency of these compounds .

Physical And Chemical Properties Analysis

The molecular formula of γ-oryzanol, which includes this compound, is C40H58O4 and its melting point is 137.5-138.5 °C . It is a white crystalline powder . γ-oryzanol is insoluble in water, but it is slightly soluble in diethyl ether and n-heptane .

Aplicaciones Científicas De Investigación

Actividad antioxidante

Oryzanol C ha sido reconocido por su potente actividad antioxidante . Es un ferulato de esterilo extraído de la capa de salvado de arroz y ejerce un amplio espectro de actividades biológicas . Las propiedades antioxidantes de this compound probablemente desencadenan una compleja red de interacciones y señales .

Efectos reductores del colesterol

Uno de los beneficios más conocidos de this compound son sus efectos reductores del colesterol . Esto lo convierte en un posible remedio natural para controlar los niveles altos de colesterol.

Propiedades antiinflamatorias

This compound a menudo se asocia con efectos antiinflamatorios . Puede regular a la baja la expresión de genes que codifican proteínas relacionadas con las respuestas inflamatorias .

Efectos anticancerígenos

La investigación ha sugerido que this compound puede tener efectos anticancerígenos . Sin embargo, se necesitan más estudios para comprender completamente su potencial en el tratamiento y la prevención del cáncer.

Efectos antidiabéticos

This compound se ha asociado con efectos antidiabéticos . Puede actuar para mejorar la actividad de la insulina, lo que lo convierte en un posible remedio natural para controlar la diabetes .

Tratamiento de enfermedades metabólicas

This compound se ha estudiado para el tratamiento de enfermedades metabólicas . Puede influir en el metabolismo del colesterol y la inflamación crónica asociada .

Función neuroprotectora

Se ha informado que this compound tiene efectos neuroprotectores . Podría desempeñar un papel en varios trastornos neurológicos como la enfermedad de Alzheimer, la ansiedad y la enfermedad de Parkinson .

Efectos hepatoprotectores

This compound se ha destacado por sus efectos hepatoprotectores . Esto sugiere que podría ser beneficioso para la salud del hígado .

Mecanismo De Acción

Target of Action

Oryzanol C, also known as 24-methylenecycloartanol ferulate, is a compound belonging to the γ-oryzanol family . The primary target of 24-methylenecycloartanol ferulate is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

24-methylenecycloartanol ferulate interacts with its target, Akt1, in an ATP-competitive manner . This means that 24-methylenecycloartanol ferulate competes with ATP for binding to the Akt1 protein, thereby inhibiting the protein’s activity . This interaction results in changes in cellular processes controlled by Akt1, such as cell proliferation and survival .

Biochemical Pathways

The interaction of 24-methylenecycloartanol ferulate with Akt1 affects several biochemical pathways. For instance, it can influence the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation and growth . By inhibiting Akt1, 24-methylenecycloartanol ferulate can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of 24-methylenecycloartanol ferulate, as part of the γ-oryzanol complex, have been studied. It has been found that γ-oryzanol is readily absorbed by the intestine and is found in high concentrations in the plasma after 1 hour of oral administration . This suggests that 24-methylenecycloartanol ferulate, as a component of γ-oryzanol, may have similar absorption and distribution properties .

Result of Action

The molecular and cellular effects of 24-methylenecycloartanol ferulate’s action are diverse due to its interaction with Akt1. For example, it has been found to enhance parvin-beta expression within human breast cancer cells . Parvin-beta is a protein that plays a crucial role in cell adhesion and spreading, and its upregulation can influence cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 24-methylenecycloartanol ferulate. For instance, the presence of other compounds in the diet, such as those found in rice bran oil, can affect the absorption and bioavailability of 24-methylenecycloartanol ferulate . Additionally, factors such as pH and temperature could potentially impact the stability of the compound .

Safety and Hazards

When handling Oryzanol C, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of skin contact, it is advised to wash with plenty of soap and water and immediately call a poison center or doctor .

Propiedades

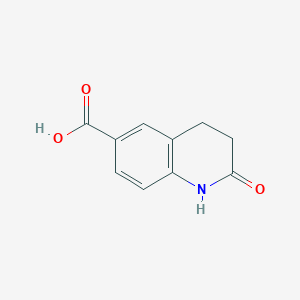

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUVXVGZSMGDJ-YVMHCORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469-36-3 | |

| Record name | Oryzanol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORYZANOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 24-methylenecycloartanol ferulate and where is it found?

A1: 24-Methylenecycloartanol ferulate, also known as oryzanol C, is a triterpenoid ester primarily found in rice bran oil. [, , ] This compound belongs to a group of phytochemicals collectively known as gamma-oryzanol, which exhibits various biological activities. [, ]

Q2: What are the potential health benefits of 24-methylenecycloartanol ferulate?

A2: Studies have shown that 24-methylenecycloartanol ferulate exhibits anti-inflammatory properties. In particular, it demonstrated significant inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. [] Furthermore, it significantly inhibited the tumor-promoting effects of TPA in 7,12-dimethylbenz[a]anthracene-initiated mice, suggesting potential anti-cancer properties. []

Q3: How was the structure of 24-methylenecycloartanol ferulate elucidated?

A4: Initial studies on oryzanol B, a mixture primarily composed of oryzanol A and this compound, involved saponification to yield alcohol B. [] Acetylation of alcohol B followed by ozonolysis produced key degradation products, 24-oxocycloartanyl acetate and 3β-acetoxy-25, 26, 27-trisnorcycloartan-24-oic acid. [] These findings, along with comparisons to known triterpenes in rice bran oil, led to the structural characterization of 24-methylenecycloartanol ferulate. []

Q4: Are there any analytical techniques used to study the distribution of 24-methylenecycloartanol ferulate within rice grains?

A5: While specific studies on the spatial distribution of 24-methylenecycloartanol ferulate within rice grains are limited, desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been successfully employed to map the distribution of related compounds in different rice landraces. [] This technique revealed the localized presence of oryzanol A and this compound in the bran region of rice grains, suggesting a similar distribution pattern for 24-methylenecycloartanol ferulate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)